REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:29])([CH3:28])[CH2:3][CH2:4][O:5][CH2:6][N:7]1[C:11]2[N:12]=[CH:13][N:14]=[C:15]([C:16]3[CH:17]=[N:18][N:19]([C:21]4([CH2:25][C:26]#[N:27])[CH2:24][NH:23][CH2:22]4)[CH:20]=3)[C:10]=2[CH:9]=[CH:8]1.[CH2:30]([S:32](Cl)(=[O:34])=[O:33])[CH3:31]>C(OCC)(=O)C>[CH2:30]([S:32]([N:23]1[CH2:22][C:21]([CH2:25][C:26]#[N:27])([N:19]2[CH:20]=[C:16]([C:15]3[C:10]4[CH:9]=[CH:8][N:7]([CH2:6][O:5][CH2:4][CH2:3][Si:2]([CH3:28])([CH3:1])[CH3:29])[C:11]=4[N:12]=[CH:13][N:14]=3)[CH:17]=[N:18]2)[CH2:24]1)(=[O:34])=[O:33])[CH3:31]
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Name
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|
Quantity
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423.7 g
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Type
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reactant
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Smiles
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C[Si](CCOCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C2(CNC2)CC#N)(C)C
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Name
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|
Quantity
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117 mL
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Type
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reactant
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Smiles
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C(C)S(=O)(=O)Cl
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Name
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Quantity
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6.5 L
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Name
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|
Quantity
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110 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at room temperature for overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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CUSTOM
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Details
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the reaction mixture was transferred to a 22 L separation funnel
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Type
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WASH
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Details
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washed with water (4 L), brine (2 L) and saturated aqueous sodium bicarbonate solution (NaHCO3, 2 L)
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Type
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EXTRACTION
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Details
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The combined aqueous layer was back extracted with ethyl acetate (EtOAc, 2 L)
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The crude material was purified on silica gel
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Type
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WASH
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Details
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eluted with dichlormethane/ethyl acetate (100/0 to 0/100)
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Type
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ADDITION
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Details
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The fractions containing the pure desired product (12)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure to a minimum volume
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Type
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ADDITION
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Details
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before being treated with heptane at room temperature
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Type
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FILTRATION
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Details
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The solids were collected by filtration
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Type
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WASH
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Details
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washed with heptane
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Reaction Time |
8 (± 8) h |
Name
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Type
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product
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Smiles
|
C(C)S(=O)(=O)N1CC(C1)(N1N=CC(=C1)C=1C2=C(N=CN1)N(C=C2)COCC[Si](C)(C)C)CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 76.8% | |
YIELD: CALCULATEDPERCENTYIELD | 2399.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |